1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine
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Overview
Description
1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring attached to a pyrazole ring, which is further substituted with a 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties to the compound.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often employs continuous flow processes to ensure high yield and purity. For instance, the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1,3-chlorobromopropane in the presence of tetrabutylammonium bromide and potassium carbonate in acetonitrile under microwave irradiation is a common method .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)piperazine
Comparison: 1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-10(2-4-11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPRPWTQVWKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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